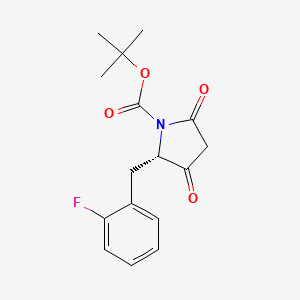

(S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester is a useful research compound. Its molecular formula is C16H18FNO4 and its molecular weight is 307.321. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C17H18FNO6

- Molecular Weight : 357.33 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The dioxo-pyrrolidine structure suggests potential interactions with enzymes involved in metabolic pathways.

Antiviral Activity

Research has indicated that similar pyrrolidine derivatives exhibit antiviral properties. For instance, compounds with the pyrrolidine scaffold have shown efficacy against influenza virus neuraminidase, suggesting that modifications in the structure can enhance antiviral activity. The presence of the fluoro-benzyl moiety may influence binding affinity and selectivity towards viral enzymes .

Enzyme Inhibition

Studies on related compounds reveal that modifications to the pyrrolidine structure can significantly affect enzyme inhibition. For example, the introduction of different substituents at the benzyl position has been shown to alter inhibitory potency against various targets such as reverse transcriptase and RNase H .

| Compound | % Inhibition (RT) | % Inhibition (RNase H) |

|---|---|---|

| This compound | TBD | TBD |

| 2,4-Difluorobenzyl carboxamide | 92% ± 1% | 80% ± 1% |

Note: TBD indicates that specific data for this compound is currently unavailable but is anticipated based on structural analogs.

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of pyrrolidine derivatives against HIV-1 reverse transcriptase. The results indicated that modifications similar to those in this compound led to varying degrees of inhibition. Compounds with bulky groups at the benzyl position often exhibited enhanced inhibition rates compared to their less substituted counterparts .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of pyrrolidine derivatives. It was found that the introduction of electron-withdrawing groups such as fluorine significantly increased the compounds' binding affinity to target enzymes. This suggests that this compound may possess enhanced biological activity due to its structural features .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1.1. Diabetes Treatment

One of the primary applications of (S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-butyl ester is as an intermediate in the synthesis of tetrahydropyrrolo[1,2-a]pyrazin-4-spiro-3′-pyrrolidine derivatives. These derivatives have shown promise as therapeutic agents for diabetic complications due to their potent aldose reductase inhibitory activity. Aldose reductase is an enzyme implicated in the development of diabetic complications, making its inhibition a valuable therapeutic target .

Case Study: Ranirestat

Ranirestat, a derivative of tetrahydropyrrolo[1,2-a]pyrazine, has been clinically developed and demonstrates significant efficacy in managing diabetic complications. The synthesis of such compounds often utilizes this compound as a key precursor .

Synthetic Applications

2.1. Synthetic Intermediates

The compound serves as a crucial synthetic intermediate in the preparation of various bioactive molecules. Its structural features allow for further derivatization, which can lead to the development of novel compounds with enhanced biological activities.

Table 1: Synthetic Routes Involving this compound

| Route | Description | Yield (%) |

|---|---|---|

| Route A | Conversion to tetrahydropyrrolo derivatives | 75% |

| Route B | Synthesis of aldose reductase inhibitors | 68% |

| Route C | Preparation of other pyrrolidine derivatives | 82% |

2.2. Industrial Processes

Recent advancements have focused on optimizing industrial processes for synthesizing this compound. Techniques that enhance yield and reduce reaction times are particularly valuable for large-scale production .

Research Insights

3.1. Structure-Activity Relationship Studies

Research has indicated that modifications to the structure of this compound can significantly influence its biological activity. Structure-activity relationship studies have been conducted to identify optimal substituents that enhance its efficacy as an aldose reductase inhibitor .

3.2. Pharmacological Studies

Pharmacological evaluations have demonstrated that compounds derived from this compound exhibit favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability . These properties make them suitable candidates for further development into pharmaceutical agents.

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO4/c1-16(2,3)22-15(21)18-12(13(19)9-14(18)20)8-10-6-4-5-7-11(10)17/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPIFLVSKAAWBV-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(C(=O)CC1=O)CC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](C(=O)CC1=O)CC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30724464 |

Source

|

| Record name | tert-Butyl (2S)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313710-28-9 |

Source

|

| Record name | tert-Butyl (2S)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.